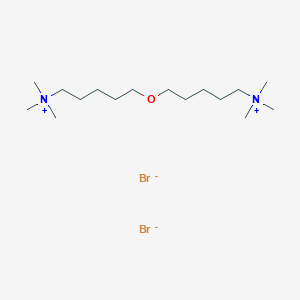
JRHWAWVWXUAHOE-UHFFFAOYSA-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide is a quaternary ammonium compound with the molecular formula C16H38Br2N2O. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide typically involves the reaction of trimethylamine with a dibromoalkane in the presence of a solvent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and sanitizers.
Wirkmechanismus
The mechanism by which Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyl Trimethyl Ammonium Bromide: Used in various industrial applications for its surfactant properties.
Uniqueness
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in disrupting microbial cell membranes while maintaining solubility in aqueous solutions .
Eigenschaften
CAS-Nummer |
109441-52-3 |
|---|---|
Molekularformel |
C16H38Br2N2O |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Synonyme |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















